

Application Note: Analysis of Allethrin Residue by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Allethrin

Cat. No.: B1665230

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Introduction

Allethrin is a synthetic pyrethroid insecticide widely used in commercial and residential applications to control flying and crawling insects. Due to its potential for bioaccumulation and adverse health effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for **allethrin** in various food commodities. This application note provides a detailed protocol for the extraction and quantification of **allethrin** residues in fruit and vegetable matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique.^[1]

Principle

This method employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure to isolate pesticide residues from complex food matrices.^{[2][3]} The extracted **allethrin** is then analyzed by GC-MS. The gas chromatograph separates **allethrin** from other co-extracted compounds, and the mass spectrometer provides definitive identification and quantification based on its unique mass fragmentation pattern.

Experimental Protocols

Materials and Reagents

- **Allethrin** analytical standard ($\geq 98\%$ purity)
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) sorbent (for samples with high pigment content)
- C18 sorbent
- QuEChERS extraction salt packets (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes for d-SPE cleanup
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 μm PTFE)
- GC vials with inserts

Sample Preparation (QuEChERS Protocol)

- Homogenization: Homogenize a representative portion of the fruit or vegetable sample using a high-speed blender.
- Extraction:
 - Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.

- Add the contents of a QuEChERS extraction salt packet.
- Cap the tube tightly and vortex vigorously for 1 minute.
- Centrifuge at ≥ 4000 rpm for 5 minutes.^[4]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO_4 and 150 mg PSA. For samples with high chlorophyll content, a d-SPE tube containing GCB may be used.
 - Cap the tube and vortex for 30 seconds.
 - Centrifuge at ≥ 4000 rpm for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned extract and filter it through a $0.22\ \mu\text{m}$ syringe filter into a GC vial.
 - The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of **allethrin**. These may need to be optimized for your specific instrument and column.

Parameter	Setting
Gas Chromatograph	Agilent 8890 GC or equivalent
Column	HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent
Inlet	Split/Splitless
Inlet Temperature	250 °C
Injection Volume	1-2 µL
Injection Mode	Splitless
Carrier Gas	Helium
Oven Program	Initial temperature 80 °C, hold for 1 min, ramp to 170 °C at 20 °C/min, then ramp to 310 °C at 20 °C/min and hold for 3.5 min.[5][6]
Mass Spectrometer	Agilent 7000 series Triple Quadrupole GC/MS or equivalent
Ion Source	Electron Ionization (EI)
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Transfer Line Temp.	280 °C
Acquisition Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Data Analysis and Quantification

- Identification: The retention time of the **allethrin** peak in the sample chromatogram should match that of the analytical standard. The ion ratios in the sample should also correspond to those of the standard.
- Quantification: A calibration curve is constructed by injecting a series of **allethrin** standards of known concentrations. The concentration of **allethrin** in the sample extract is determined

by comparing its peak area to the calibration curve. The final residue concentration in the original sample is calculated by taking into account the initial sample weight and dilution factors.

Data Presentation

Method Validation Data

The following table summarizes typical validation parameters for the analysis of **allethrin** in various matrices.

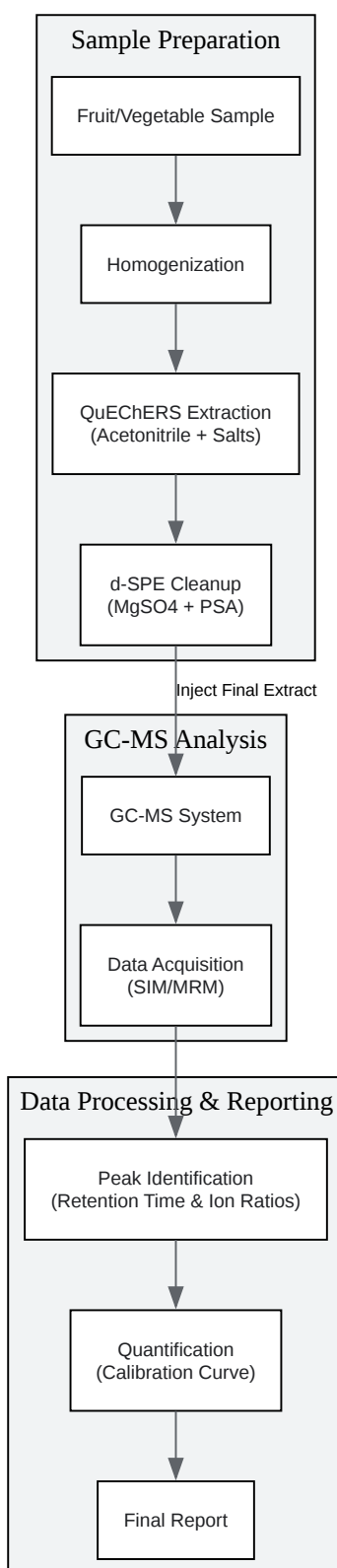
Matrix	Fortification Level (mg/kg)	Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Quantification (LOQ) (mg/kg)	Reference
Winter Mushroom	1.5 - 4.5	90.5 - 91.0	1.5 - 1.6	0.05	[7]
Fruits & Vegetables	0.01 - 0.10	70.2 - 96.0	4.0 - 13.9	< 0.010	
Cannabis	0.025 - 1.25	-	< 20	0.025	[8]
Chicken Muscle	0.005 - 0.05	71.2 - 118.8	2.9 - 18.1	0.003 - 0.0049	[9]
General Food Matrices	0.01	>70	<20	0.01	[10]

Mass Spectrometry Data

Allethrin (molar mass: 302.4 g/mol) exhibits a characteristic fragmentation pattern under electron ionization.[\[11\]](#)

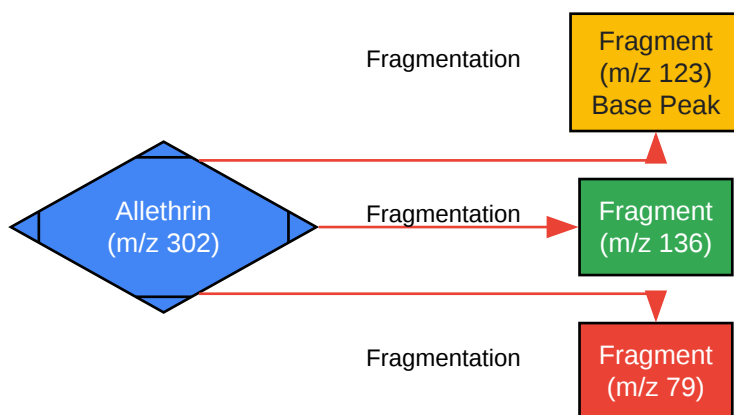
Ion Type	m/z	Relative Abundance
Molecular Ion [M] ⁺	302	Low
Fragment Ion	123	High (Base Peak)
Fragment Ion	136	Moderate
Fragment Ion	79	Moderate

Visualizations



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Caption: Experimental workflow for **allethrin** residue analysis.



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Caption: Mass fragmentation pathway of **allethrin**.

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